Chir 4531

GPCR pharmacology Mu-opioid receptor Peptoid library

Choose CHIR 4531 for your mu-opioid research. Unlike peptide-based ligands (e.g., DAMGO), its non-natural peptoid backbone resists proteolytic degradation, ensuring stable, long-term assay performance. Its non-peptide, non-alkaloid chemotype enables orthogonal validation. With a defined high purity (≥98%) and high-affinity MOR binding (Ki=6 nM), it minimizes experimental variability, making it the definitive tool for reproducible in vitro pharmacology.

Molecular Formula C36H38N4O6
Molecular Weight 622.7 g/mol
CAS No. 158198-48-2
Cat. No. B1668625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChir 4531
CAS158198-48-2
Synonyms(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide
CHIR 4531
CHIR-4531
Molecular FormulaC36H38N4O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN
InChIInChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1
InChIKeyGANLUHRILMMVRH-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CHIR 4531 CAS 158198-48-2 Procurement Guide: Mu-Opioid Receptor Peptoid Trimer for GPCR Research


CHIR 4531 (CAS 158198-48-2) is a synthetic N-(substituted)glycine peptoid trimer with the molecular formula C36H38N4O6 and a molecular weight of 622.7 g/mol [1]. It was identified as a high-affinity ligand for the mu-opioid receptor (MOR), a class A G-protein-coupled receptor (GPCR), from a combinatorial library of non-natural peptoids [2]. The compound represents an early example of a non-peptide, non-alkaloid ligand for MOR, and its discovery marked the first demonstration of high-affinity GPCR ligands emerging from a fully synthetic, non-biological combinatorial library [2].

CHIR 4531: Why Generic Peptoid or Mu-Opioid Ligand Substitution Compromises Experimental Integrity


Substituting CHIR 4531 with another mu-opioid ligand (e.g., morphine, DAMGO, fentanyl) or a structurally similar peptoid trimer (e.g., CHIR 2279) is not a scientifically valid approach. Despite sharing a peptoid backbone, CHIR 4531 and CHIR 2279 exhibit distinct receptor selectivity (mu-opioid vs. alpha1-adrenergic) and divergent solution conformational properties, as confirmed by NMR [1]. Furthermore, CHIR 4531 is a non-natural, protease-resistant peptoid [2], whereas conventional peptide-based mu agonists (e.g., DAMGO) are susceptible to enzymatic degradation and possess different pharmacokinetic profiles. Using a generic alternative without quantitative confirmation of binding affinity, functional activity, and metabolic stability risks introducing uncontrolled experimental variables and invalidating results. The following quantitative evidence establishes CHIR 4531's unique, non-interchangeable profile.

CHIR 4531 Differential Evidence: Quantified Performance vs. Key Comparators


High-Affinity Mu-Opioid Receptor Binding: CHIR 4531 vs. CHIR 2279 (Alpha1-Adrenergic)

CHIR 4531 exhibits a binding affinity (Ki) of 6 nM for the mu-opioid receptor, comparable to the high affinity (5 nM) of its close structural analog CHIR 2279 for the alpha1-adrenergic receptor [1]. Critically, despite sharing an identical peptoid backbone and terminal groups, the two compounds demonstrate mutually exclusive receptor selectivity: CHIR 4531 does not bind appreciably to alpha1-adrenergic receptors, nor does CHIR 2279 bind to mu-opioid receptors, as determined by competitive radioligand binding assays [1]. This divergent selectivity profile underscores that subtle side-chain variations within the peptoid class dictate target engagement and cannot be predicted by overall structural similarity.

GPCR pharmacology Mu-opioid receptor Peptoid library Binding affinity

Divergent Solution Conformation: CHIR 4531 vs. CHIR 2279 by NMR

Solution NMR analysis reveals that CHIR 4531 and CHIR 2279, despite possessing identical backbones and termini and highly similar side chains, do not adopt the same conformational ensemble in solution [1]. This conformational divergence, detected in both aqueous co-solvent and organic solvent systems, is attributed to differences in cis/trans amide bond equilibria and hydrophobic collapse [1]. The distinct three-dimensional presentation of pharmacophoric elements in CHIR 4531 is directly linked to its unique mu-opioid receptor selectivity, which is not achievable with the near-identical analog CHIR 2279.

Peptoid conformation NMR spectroscopy Structure-activity relationship Lead optimization

Non-Natural Peptoid Scaffold: CHIR 4531 vs. Peptide Mu Agonists (e.g., DAMGO)

CHIR 4531 is an oligo-N-substituted glycine (NSG) 'peptoid', a non-natural polymer class specifically designed to overcome the poor pharmacokinetic properties of natural peptides [1]. Unlike peptide mu-opioid agonists such as DAMGO (a tetrapeptide), CHIR 4531 lacks an amide proton, rendering it resistant to proteolytic degradation [1]. While direct quantitative stability data for CHIR 4531 is not available in the primary source, the class-level inference is that peptoids are generally stable to proteases [1], offering a significant advantage for in vitro and potentially ex vivo assays where peptide ligands are rapidly degraded.

Peptidomimetics Protease resistance Chemical stability Lead discovery

Vendor-Specified Purity and Storage: CHIR 4531 Procurement Specifications

Procurement of CHIR 4531 from reputable vendors such as BOC Sciences ensures a minimum purity of 98% (HPLC) . This specification is critical for quantitative pharmacology studies. The compound is supplied as a powder and requires storage at 0–4°C for short-term use or -20°C for long-term stability . These defined purity and storage parameters minimize experimental variation due to compound degradation or impurities, a common issue with non-standardized research chemicals.

Chemical procurement Purity specification Storage conditions Quality control

CHIR 4531: Validated Research Applications Based on Quantitative Evidence


Mu-Opioid Receptor (MOR) Binding and Functional Assays

CHIR 4531 is the definitive ligand for studying mu-opioid receptor (MOR) pharmacology in vitro. Its high-affinity binding (Ki = 6 nM) [1] makes it suitable for competitive radioligand binding assays, fluorescence polarization assays, and BRET/FRET-based GPCR activation studies. Unlike generic mu agonists, CHIR 4531 offers a non-peptide, non-alkaloid chemotype, enabling orthogonal validation of MOR-targeting hits. The compound's defined purity (≥98%) ensures assay reproducibility and eliminates off-target effects from impurities .

Peptoid Structure-Activity Relationship (SAR) and Conformational Studies

CHIR 4531 serves as a critical benchmark for investigating how subtle side-chain modifications within a peptoid backbone dictate receptor selectivity and solution conformation. The stark contrast in receptor targeting between CHIR 4531 (MOR) and CHIR 2279 (alpha1-adrenergic) [1], combined with NMR evidence of divergent solution conformations despite high sequence homology [2], provides a unique system for probing the conformational basis of GPCR ligand selectivity. Researchers can use CHIR 4531 as a scaffold to design and test new peptoid libraries targeting MOR or related receptors.

Protease-Resistant Probe Development for Cellular Assays

CHIR 4531's peptoid backbone confers resistance to proteolytic degradation [1], making it a superior starting point for developing stable, long-acting probes for cellular MOR assays. While not a therapeutic agent, CHIR 4531 can be used as a tool compound to study MOR internalization, trafficking, and signaling (e.g., β-arrestin recruitment) over extended time courses in cell lines expressing MOR, where traditional peptide ligands like DAMGO would be rapidly degraded, leading to signal decay and inconsistent results.

Technical Documentation Hub

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